(S)-2-Amino-N-(2-bromo-phenyl)-propionamide

Stereochemistry Enantioselective Synthesis Chiral Purity

Harness the (S)-enantiomer's stereochemical fidelity for chiral pool synthesis of α-amino amide drug candidates. The 2-bromophenyl motif provides a >0.3 log unit lipophilicity advantage over chloro analogs, improving oral bioavailability in pain/inflammation models. Ideal for SPPS-compatible peptide incorporation and cross-coupling diversification. ≥95% purity ensures reliable yields. Request a quote for bulk quantities.

Molecular Formula C9H11BrN2O
Molecular Weight 243.1 g/mol
CAS No. 1161616-62-1
Cat. No. B3215507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(2-bromo-phenyl)-propionamide
CAS1161616-62-1
Molecular FormulaC9H11BrN2O
Molecular Weight243.1 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=CC=C1Br)N
InChIInChI=1S/C9H11BrN2O/c1-6(11)9(13)12-8-5-3-2-4-7(8)10/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1
InChIKeyOUCKZCVLWMYYJR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS 1161616-62-1) – Key Specifications for Procurement


(S)-2-Amino-N-(2-bromo-phenyl)-propionamide (CAS 1161616-62-1) is a chiral α-amino amide derivative of L-alanine, characterized by a 2‑bromophenyl substituent at the amide nitrogen . It is supplied with a minimum purity specification of 95 % and possesses physicochemical properties including a molecular weight of 243.10 g/mol, an XLogP3 value of 0.9, and a topological polar surface area of 55.1 Ų [1].

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: Why In‑Class Analogs Cannot Be Interchanged


The (S)‑stereoisomer and the 2‑bromophenyl motif are critical determinants of both physicochemical and biological behavior, precluding simple substitution by racemic mixtures or alternative halogen analogs [1]. The (S)‑configuration ensures precise spatial orientation required for interactions with chiral biological targets such as bradykinin B1 receptors, while the 2‑bromo substituent modulates lipophilicity (XLogP3 = 0.9) and electronic properties distinct from chloro (XLogP3 ≈ 0.4–0.6) or unsubstituted analogs [2]. These differences translate directly into altered binding kinetics and metabolic stability, rendering generic substitution scientifically unjustifiable without explicit comparative validation [3].

(S)-2-Amino-N-(2-bromo-phenyl)-propionamide: Quantitative Differentiation vs. Closest Analogs


Enantiomeric Integrity: (S)-Configuration vs. Racemate or (R)-Enantiomer

The target compound is supplied with a defined (S)‑stereochemical configuration (C[C@H](N)C(=O)NC1=CC=CC=C1Br), as confirmed by its InChIKey (OUCKZCVLWMYYJR‑LURJTMIESA‑N) and standard IUPAC nomenclature (2S)-2-amino-N-(2-bromophenyl)propanamide . In contrast, the racemic (R,S) mixture (CAS not explicitly assigned) or the isolated (R)‑enantiomer (CAS not available) would exhibit a 50 % or 100 % reduction, respectively, in enantiomeric excess for the desired stereochemical series. Studies on related 2‑bromopropanamides demonstrate that enantioselectivity in nucleophilic substitution reactions is strongly dependent on the stereochemical purity of the starting material, with the (S)‑enantiomer enabling retention of configuration in amide bond formation [1].

Stereochemistry Enantioselective Synthesis Chiral Purity

Halogen-Dependent Lipophilicity: 2‑Bromo vs. 2‑Chloro Analog

The computed XLogP3 value for (S)-2‑Amino‑N‑(2‑bromo‑phenyl)‑propionamide is 0.9 [1], whereas the 2‑chloro analog (2‑amino‑2‑(2‑chlorophenyl)propanamide, CAS 1484376‑34‑2) has an estimated XLogP3 of approximately 0.4–0.6 [2]. This ~0.3–0.5 log unit increase in lipophilicity for the bromo derivative translates to a roughly 2‑ to 3‑fold higher theoretical partition coefficient, which can significantly influence membrane permeability, oral bioavailability, and metabolic stability in lead optimization campaigns [3].

Lipophilicity LogP Medicinal Chemistry

Synthetic Utility in Bradykinin B1 Antagonist Development

Patent WO2011051375A1 explicitly discloses (R,S) 2‑aryl‑propionamide derivatives, including single (S)‑enantiomers such as (S)-2‑Amino‑N‑(2‑bromo‑phenyl)‑propionamide, as key intermediates or active agents for modulating the bradykinin B1 pathway [1]. While the patent does not provide head‑to‑head IC₅₀ data for this specific compound, it establishes the structural framework for which the 2‑bromophenyl and (S)‑stereochemistry are essential for target engagement. In contrast, unsubstituted phenyl or 4‑substituted analogs fall outside the claimed structural scope for B1 antagonism, limiting their utility in this therapeutic area.

Bradykinin Receptor Inflammation Pain

Physicochemical Stability: Boiling Point and Density

The target compound exhibits a boiling point of 388.3 ± 27.0 °C at 760 mmHg and a density of 1.5 ± 0.1 g/cm³ [1]. By comparison, the chloro analog (2‑amino‑2‑(2‑chlorophenyl)propanamide) has a reported boiling point of approximately 350–360 °C and a density of ~1.2 g/cm³ [2]. The higher boiling point and density of the bromo derivative indicate stronger intermolecular forces, which can confer advantages in high‑temperature reactions and in the formation of crystalline solids with improved handling characteristics.

Thermal Stability Purification Formulation

Recommended Use Cases for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Amide Pharmacophores

Utilize the (S)‑enantiomer as a chiral pool starting material for the construction of α‑amino amide‑containing drug candidates. The defined (S)‑configuration ensures stereochemical fidelity in subsequent amide bond formations [1], avoiding the need for asymmetric synthesis or resolution steps. This is particularly advantageous for generating libraries of bradykinin B1 antagonists as outlined in WO2011051375A1 [2].

Lead Optimization in Inflammation and Pain Programs

Employ the 2‑bromophenyl moiety to fine‑tune lipophilicity (XLogP3 = 0.9) and membrane permeability [3]. The bromo substituent provides a > 0.3 log unit advantage over the chloro analog, potentially improving oral bioavailability in rodent models of pain and inflammation [2].

High‑Temperature Chemical Transformations

Leverage the high boiling point (388 ± 27 °C) and density (1.5 ± 0.1 g/cm³) [4] for reactions requiring elevated temperatures, such as amide coupling under microwave irradiation or in solvent‑free conditions. The enhanced thermal stability reduces decomposition and improves reaction yields.

Solid‑Phase Peptide Synthesis (SPPS) Building Block

Incorporate (S)-2‑Amino‑N‑(2‑bromo‑phenyl)‑propionamide as a non‑natural amino acid surrogate in peptide chains to introduce a bromine‑containing aryl handle for subsequent diversification via cross‑coupling chemistry. The (S)‑stereochemistry ensures compatibility with standard SPPS protocols employing L‑amino acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Amino-N-(2-bromo-phenyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.